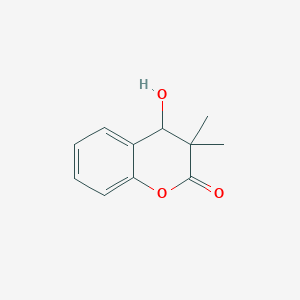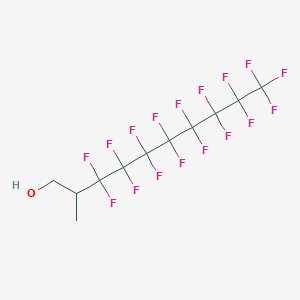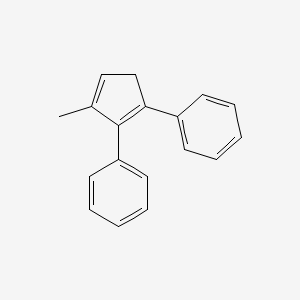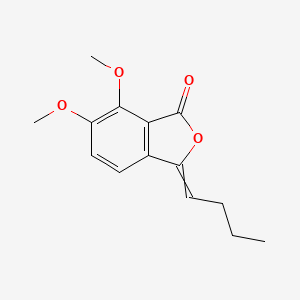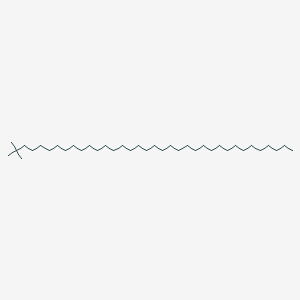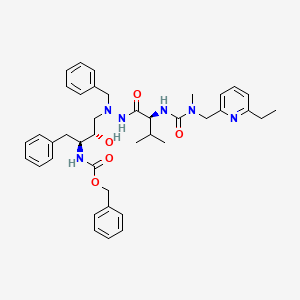![molecular formula C18H33NO B14267810 2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine CAS No. 141055-66-5](/img/structure/B14267810.png)
2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine is a complex organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique structure with multiple cyclic components, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopentyl and cyclohexyl intermediates, followed by their coupling with the morpholine ring. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation can enhance the efficiency and yield of the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Halides, hydroxyl groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine include other morpholine derivatives with different substituents on the morpholine ring or the cyclic components. Examples include:
- 2,6-Dimethylmorpholine
- 4-Cyclopentylmorpholine
- 3-Methylcyclohexylmorpholine
Uniqueness
What sets this compound apart is its specific combination of substituents and cyclic structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
141055-66-5 |
|---|---|
Formule moléculaire |
C18H33NO |
Poids moléculaire |
279.5 g/mol |
Nom IUPAC |
2,6-dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine |
InChI |
InChI=1S/C18H33NO/c1-13-5-4-6-16(9-13)17-7-8-18(10-17)19-11-14(2)20-15(3)12-19/h13-18H,4-12H2,1-3H3 |
Clé InChI |
OYUYDIXGOJERIK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)C2CCC(C2)N3CC(OC(C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
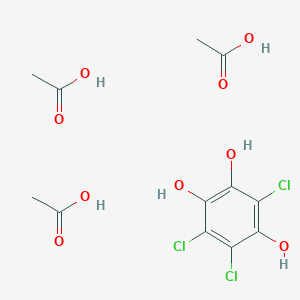
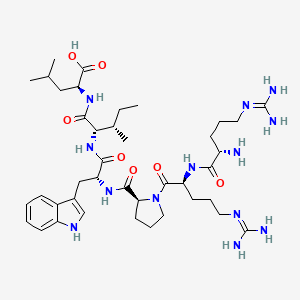

![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
